4-isobutylbenzoyl chloride
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Overview
Description
4-isobutylbenzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides. It is characterized by the presence of a benzene ring substituted with a 4-(2-methylpropyl) group and a carbonyl chloride group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-isobutylbenzoyl chloride can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 4-(2-methylpropyl)benzene with oxalyl chloride or thionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride group.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization is common to remove impurities and obtain a high-quality product.
Chemical Reactions Analysis
Types of Reactions
4-isobutylbenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-(2-methylpropyl)benzoic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Amines: React with this compound to form amides under mild conditions.
Alcohols: React with the compound to form esters in the presence of a base such as pyridine.
Water: Hydrolyzes the compound to form the corresponding carboxylic acid.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Carboxylic Acids: Formed from hydrolysis.
Scientific Research Applications
4-isobutylbenzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying their functions and interactions.
Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-isobutylbenzoyl chloride involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Benzoyl Chloride: Similar structure but lacks the 4-(2-methylpropyl) group.
4-Methylbenzoyl Chloride: Contains a methyl group instead of the 4-(2-methylpropyl) group.
4-Isopropylbenzoyl Chloride: Contains an isopropyl group instead of the 4-(2-methylpropyl) group.
Uniqueness
4-isobutylbenzoyl chloride is unique due to the presence of the 4-(2-methylpropyl) group, which can influence its reactivity and the properties of the derivatives formed. This structural feature can impact the compound’s solubility, boiling point, and interactions with other molecules, making it distinct from other benzoyl chlorides.
Properties
IUPAC Name |
4-(2-methylpropyl)benzoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-8(2)7-9-3-5-10(6-4-9)11(12)13/h3-6,8H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APGFKFVPGXOPPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00500954 |
Source
|
Record name | 4-(2-Methylpropyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00500954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55340-18-6 |
Source
|
Record name | 4-(2-Methylpropyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00500954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the role of 4-(2-Methylpropyl)benzoyl chloride in the synthesis of the 2-amino-1,3,4-oxadiazole derivatives discussed in the paper?
A1: While the provided abstract doesn't specifically detail the synthetic route employed [], it's likely that 4-(2-Methylpropyl)benzoyl chloride serves as a key building block. Acyl chlorides, like 4-(2-Methylpropyl)benzoyl chloride, are highly reactive towards nucleophiles. Therefore, it's plausible that this compound reacts with a precursor containing the 2-amino-1,3,4-oxadiazole moiety, ultimately leading to the desired derivatives. Further investigation into the full text of the paper would be needed to confirm the specific reaction scheme and the role of 4-(2-Methylpropyl)benzoyl chloride.
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